Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone
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Overview
Description
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is an organic compound with the molecular formula C21H26O7. It is known for its unique structure, which includes two phenyl rings connected by a methanone group, each substituted with a 2-(2-hydroxyethoxy)ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone can be achieved through several methods:
Etherification Reaction: One common method involves the etherification of hydroxybenzophenone with ethylene oxide in the presence of a base catalyst.
Alkylation Reaction: Another approach involves the alkylation of 4-hydroxybenzophenone with 2-(2-chloroethoxy)ethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenyl rings can participate in π-π interactions, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(2-hydroxyethoxy)phenyl]sulfone: Similar in structure but contains a sulfone group instead of a methanone group.
Bis[4-(2-hydroxyethoxy)phenyl]fluorene: Contains a fluorene core instead of a methanone group.
Uniqueness
Bis{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}methanone is unique due to its specific substitution pattern and the presence of two 2-(2-hydroxyethoxy)ethoxy groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
919789-60-9 |
---|---|
Molecular Formula |
C21H26O7 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C21H26O7/c22-9-11-25-13-15-27-19-5-1-17(2-6-19)21(24)18-3-7-20(8-4-18)28-16-14-26-12-10-23/h1-8,22-23H,9-16H2 |
InChI Key |
LWYDLSLHUBGJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCOCCO)OCCOCCO |
Origin of Product |
United States |
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